N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C13H13NO5 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.07937252 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Polymorphism
- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives , including those similar to N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, exhibit unique crystalline structures and polymorphism, which are vital for understanding their molecular conformations and interactions (Reis et al., 2013).
Synthesis and Eco-friendliness
- Eco-friendly synthesis methods have been explored for compounds like this compound, emphasizing sustainable and efficient production processes (Proença & Costa, 2008).
Antibacterial Applications
- Antibacterial properties are significant in the research of this compound derivatives. Studies have highlighted their effectiveness against various bacterial strains, showcasing their potential in combating bacterial infections (Behrami & Dobroshi, 2019).
Novel Derivatives and Antimicrobial Activity
- Synthesis of new derivatives containing the 2H-chromen-2-one moiety has been explored, with these compounds demonstrating promising antimicrobial and antifungal activities, making them potential candidates for medical applications (Mahesh et al., 2022).
Fluorescence Properties
- Fluorescence properties in certain derivatives of this compound have been studied, revealing their potential in developing fluorescent probes and sensors for various applications (Shi, Liang, & Zhang, 2017).
Molecular Probes for Hydroxyl Radicals
- Detection of hydroxyl radicals using novel DNA-binding, coumarin-based fluorescent indicators is another area of research. These indicators, related to this compound, show potential in quantifying lower concentrations of hydroxyl radicals (Singh et al., 2008).
Alzheimer's Disease Research
- Investigation in Alzheimer's disease research has been conducted using chromenones linked to the 1,2,3-triazole ring system, derived from compounds similar to this compound. These studies focus on their anti-ChE activity and potential neuroprotective effects (Saeedi et al., 2017).
Antioxidant and Antibacterial Studies
- Antioxidant and antibacterial activities of 4H-chromene-3-carboxamide derivatives, which are related to this compound, have been explored, highlighting their potential in pharmaceutical applications (Chitreddy & Shanmugam, 2017).
Properties
IUPAC Name |
N-(2-hydroxyethyl)-6-methoxy-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-18-9-2-3-11-8(6-9)7-10(13(17)19-11)12(16)14-4-5-15/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQVOQKBGYERCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.